propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine: is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further linked to a propylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.
Attachment of the Propylamine Moiety: The final step involves the alkylation of the pyrazole ring with propylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Trifluoroethyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
Uniqueness
Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14F3N3 |
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Molecular Weight |
221.22 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3/c1-2-3-13-4-8-5-14-15(6-8)7-9(10,11)12/h5-6,13H,2-4,7H2,1H3 |
InChI Key |
JWQMAKPLIKEIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1)CC(F)(F)F |
Origin of Product |
United States |
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